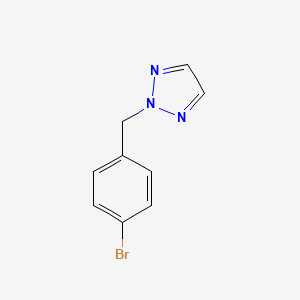![molecular formula C10H6O4S2 B8546153 [2,2'-Bithiophene]-3,3'-dicarboxylic acid](/img/structure/B8546153.png)
[2,2'-Bithiophene]-3,3'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bithiophene-3,3’-dicarboxylic acid is an organic compound with the molecular formula C10H6O4S2. It is a derivative of bithiophene, where carboxylic acid groups are attached to the 3 and 3’ positions of the bithiophene core. This compound is known for its unique electronic properties and is widely used in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bithiophene-3,3’-dicarboxylic acid typically involves the coupling of thiophene derivatives followed by carboxylation. One common method is the Stille coupling reaction, where a bithiophene derivative is coupled with a carboxylated thiophene under palladium catalysis. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of 2,2’-Bithiophene-3,3’-dicarboxylic acid may involve large-scale Stille coupling reactions or other coupling methods like Suzuki coupling. These methods are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Bithiophene-3,3’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents are used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated bithiophenes or other substituted derivatives.
Applications De Recherche Scientifique
2,2’-Bithiophene-3,3’-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential in bioelectronic devices and sensors.
Medicine: Explored for its use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 2,2’-Bithiophene-3,3’-dicarboxylic acid is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of materials, making it useful in the design of electronic devices and sensors.
Comparaison Avec Des Composés Similaires
2,2’-Bithiophene-5,5’-dicarboxylic acid: Another derivative of bithiophene with carboxylic acid groups at different positions.
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid: A related compound with a fused thiophene ring system.
Uniqueness: 2,2’-Bithiophene-3,3’-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of materials with tailored electronic characteristics for specific applications.
Propriétés
Formule moléculaire |
C10H6O4S2 |
|---|---|
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
2-(3-carboxythiophen-2-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H6O4S2/c11-9(12)5-1-3-15-7(5)8-6(10(13)14)2-4-16-8/h1-4H,(H,11,12)(H,13,14) |
Clé InChI |
ITFBTJILASNJFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1C(=O)O)C2=C(C=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 10H-pyrazino[2,3-b][1,4]benzothiazine-8-carboxylate](/img/structure/B8546075.png)







![Spiro[4.5]dec-8-yl-methanol](/img/structure/B8546163.png)
![[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetyl chloride](/img/structure/B8546167.png)


![2,2-Dimethyl-4-(naphthalen-1-yl)-7-[(oxiran-2-yl)methoxy]-2H-1-benzopyran](/img/structure/B8546186.png)
![[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B8546191.png)
